Mefenamic Acid D4 Mefenamic Acid D4 Mefenamic acid-d4 is intended for use as an internal standard for the quantification of mefenamic acid by GC- or LC-MS. Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) and a COX-2 inhibitor. It binds to COX-2 (Kd = 4 nM) and inhibits COX-2-dependent oxygenation of arachidonic acid in vitro (Ki = 10 µM). Mefenamic acid (30 mg/kg) reduces acetic acid-induced writhing in rats. It inhibits increases in skin thickness in a mouse model of delayed-type hypersensitivity induced by dinitrochlorobenzene (DNBC). Mefenamic acid also reduces the antibody response to sheep red blood cells in mice.
Mefemic-d4 Acid is an isotope labelled of Mefenamic acid. Mefenamic acid is a member of the anthranilic acid derivatives class of NSAID drugs, and can be used for the treatment of mild to moderate pain.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196560
InChI: InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
SMILES: CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Molecular Formula: C15H15NO2
Molecular Weight: 245.31 g/mol

Mefenamic Acid D4

CAS No.:

Cat. No.: VC0196560

Molecular Formula: C15H15NO2

Molecular Weight: 245.31 g/mol

Purity: 98% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Mefenamic Acid D4 -

Specification

Description Mefenamic acid-d4 is intended for use as an internal standard for the quantification of mefenamic acid by GC- or LC-MS. Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) and a COX-2 inhibitor. It binds to COX-2 (Kd = 4 nM) and inhibits COX-2-dependent oxygenation of arachidonic acid in vitro (Ki = 10 µM). Mefenamic acid (30 mg/kg) reduces acetic acid-induced writhing in rats. It inhibits increases in skin thickness in a mouse model of delayed-type hypersensitivity induced by dinitrochlorobenzene (DNBC). Mefenamic acid also reduces the antibody response to sheep red blood cells in mice.
Mefemic-d4 Acid is an isotope labelled of Mefenamic acid. Mefenamic acid is a member of the anthranilic acid derivatives class of NSAID drugs, and can be used for the treatment of mild to moderate pain.
Molecular Formula C15H15NO2
Molecular Weight 245.31 g/mol
IUPAC Name 2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid
Standard InChI InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
Standard InChI Key HYYBABOKPJLUIN-KNIGXJNHSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H]
SMILES CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

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